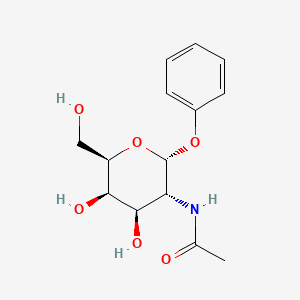

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Vue d'ensemble

Description

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is an important compound with wide utilization extending to glycoside and oligosaccharide synthesis, as well as its pivotal involvement as a glycan moiety in drug development processes . It is also used as an inhibitor of O-linked glycosylation in a variety of cell lines .

Molecular Structure Analysis

The molecular formula of Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is C14H19NO6 . Its average mass is 297.304 Da and its monoisotopic mass is 297.121246 Da .Applications De Recherche Scientifique

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: A Comprehensive Analysis of Scientific Research Applications

Glycosidase Substrate: Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside serves as a crucial substrate for glycosidase enzymes. These enzymes are pivotal in the research of various diseases, providing insights into enzyme behavior and aiding in the development of glycosidase inhibitors .

Selective Hydrolysis Studies: This compound is utilized in chemo-enzymatic processes involving fungal β-N-acetylhexosaminidase from Penicillium oxalicum for the selective hydrolysis of β-anomeric GalNAc derivatives, which is significant in biochemical pathway studies .

O-Glycosylation Inhibition: It acts as an inhibitor of O-glycosylation, a post-translational modification process. This application is particularly relevant in cancer research, where it has been shown to suppress mucin biosynthesis and inhibit MUC1 expression in breast cancer cell lines .

Molecular Dynamics Simulations: Researchers employ this compound in molecular dynamics simulations to study the forced dissociation of selectin-ligand complexes, which has implications for understanding cellular adhesion and signaling mechanisms .

Gustation and Olfaction Research: In the study of gustation and olfaction, particularly in lepidopteran caterpillars, Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside helps uncover the molecular basis of these sensory systems .

Immunology and HIV Research: This compound has been used to treat PHA-blasts to monitor expression of surface markers of cell activation and HIV co-receptors CCR5 and CXCR4, contributing to our understanding of immune response and HIV infection mechanisms .

Mécanisme D'action

Target of Action

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside primarily targets the process of O-linked glycosylation in a variety of cell lines . This compound acts as an inhibitor of this process, which is crucial for the proper functioning and stability of many proteins .

Mode of Action

The interaction of Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside with its targets involves mimicking the structure of GalNAc-α-1-O-serine/theonine, thereby acting as a competitive inhibitor of O-glycan chain extension . It blocks the β1,3-galactosyltransferase involved in O-glycosylation elongation .

Biochemical Pathways

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside affects the O-glycosylation pathway, specifically the extension of O-glycan chains . This disruption can lead to changes in the function and stability of glycoproteins, which can have downstream effects on various cellular processes .

Result of Action

The molecular and cellular effects of Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside’s action include the inhibition of O-linked glycosylation and the disruption of glycoprotein targeting . This can lead to changes in the function and stability of these proteins, potentially affecting various cellular processes .

Safety and Hazards

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJDLWWYFIZERS-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293500 | |

| Record name | Phenyl N-acetyl-α-D-galactosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside | |

CAS RN |

13089-18-4 | |

| Record name | Phenyl N-acetyl-α-D-galactosaminide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13089-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl alpha-N-acetylgalactosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013089184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl N-acetyl-α-D-galactosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.